molecular formula C20H17BrN2O5 B11592539 6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11592539
M. Wt: 445.3 g/mol
InChI Key: YBBYJIGBVYGRKG-UHFFFAOYSA-N
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Description

6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxolochromene core, substituted with amino, bromo, ethoxy, and methoxy groups, along with a carbonitrile functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. One common approach includes:

    Formation of the dioxolochromene core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution reactions: Introduction of the bromo, ethoxy, and methoxy groups can be carried out using electrophilic aromatic substitution reactions.

    Amination and nitrile formation: The amino group can be introduced via nucleophilic substitution, while the nitrile group can be formed through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in studying biological pathways and mechanisms.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway modulation: It could influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-8-(3-bromo-5-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
  • 6-amino-8-(3-ethoxy-5-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Uniqueness

The unique combination of functional groups in 6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C20H17BrN2O5/c1-3-25-17-5-10(4-13(21)19(17)24-2)18-11-6-15-16(27-9-26-15)7-14(11)28-20(23)12(18)8-22/h4-7,18H,3,9,23H2,1-2H3

InChI Key

YBBYJIGBVYGRKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br)OC

Origin of Product

United States

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